molecular formula C3H2O3 B1217175 Vinylene carbonate CAS No. 872-36-6

Vinylene carbonate

Cat. No.: B1217175
CAS No.: 872-36-6
M. Wt: 86.05 g/mol
InChI Key: VAYTZRYEBVHVLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinylene carbonate (VC) is primarily used as an electrolyte additive in lithium-ion batteries . Its primary targets are the electrode surfaces within these batteries .

Mode of Action

VC interacts with its targets (the electrode surfaces) by forming a stable and protective Solid Electrolyte Interphase (SEI) film . This is achieved through a polymerization process, where VC forms a polymer of this compound . This SEI film greatly improves the electrochemical performance of the battery .

Biochemical Pathways

The formation of the SEI film involves a series of reduction reactions. VC commences reduction at less than 1.9 V, but the evolution of CO2 gas proceeds through a chemical step via a nucleophilic attack and VC ring opening . Additionally, VC scavenges H2O and reduced protons via hydrolysis and via proton abstraction from the carbon electrode to form ethylene carbonate .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of VC, we can discuss its behavior in the battery environment. VC is known for its stability, which contributes to the longevity of the battery . It’s important to note that vc decomposes at temperatures above 80 °c .

Result of Action

The result of VC’s action is the formation of a more stable and protective SEI film at both electrode surfaces . This leads to improved electrochemical performance and reduced gas production in the battery, compared to cells without VC .

Action Environment

The action of VC is influenced by environmental factors such as temperature and the presence of water. VC reacts much more rapidly with water impurities, especially when in contact with hydroxides . This reaction forms products less likely to influence cell performance . Vc is thermolabile and decomposes at temperatures above 80 °c , which could impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Vinylene carbonate plays a significant role in biochemical reactions due to its reactive double bond. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Additionally, it can undergo polymerization reactions, leading to the formation of poly(this compound), which has applications in medical and industrial fields .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of lithium-ion batteries, this compound is used as an additive to improve the performance of graphite electrodes. It helps in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which enhances the overall efficiency and lifespan of the battery .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can undergo reduction and polymerization reactions, leading to the formation of a stable SEI on graphite electrodes in lithium-ion batteries. This SEI acts as a protective layer, preventing further degradation of the electrode material and improving the battery’s performance. Additionally, this compound can participate in Diels-Alder reactions and other cycloadditions, forming complex cyclic structures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as improving the performance of lithium-ion batteries. At high doses, it may cause toxic or adverse effects. For instance, excessive amounts of this compound could lead to the formation of unstable SEI layers, resulting in reduced battery performance and potential safety hazards .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. In the context of lithium-ion batteries, this compound undergoes reduction and polymerization reactions to form a stable SEI on graphite electrodes. This SEI plays a crucial role in maintaining the battery’s performance by preventing further degradation of the electrode material. The specific metabolic pathways and interactions of this compound in other biochemical contexts require further exploration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In lithium-ion batteries, this compound is added to the electrolyte solution, where it diffuses to the electrode surface and participates in the formation of the SEI. The transport and distribution of this compound in other biochemical contexts, such as its interaction with transporters or binding proteins, need to be studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylene carbonate is commonly synthesized from ethylene carbonate. The process involves two main stages:

    Photochlorination: Ethylene carbonate undergoes a UV-initiated photochlorination reaction with chlorine or sulfuryl chloride at 60-70°C to produce monochloroethylene carbonate.

    Dehydrochlorination: The monochloroethylene carbonate is then dehydrochlorinated with a base such as triethylamine.

Industrial Production Methods: The industrial production of this compound involves optimizing the chlorination conditions to suppress the formation of by-products. The purification process is complex due to the thermolability of this compound, which decomposes at temperatures above 80°C. Techniques such as thin-film evaporation, fractional recrystallization, and zone melting are employed to obtain highly pure this compound .

Chemical Reactions Analysis

Vinylene carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Radical initiators are commonly used.

    Decomposition: Elevated temperatures or specific catalysts.

    Ring-Opening Reactions: Bases such as hydroxides.

Major Products:

  • Poly(this compound)
  • Carbon dioxide
  • Various ring-opened products

Comparison with Similar Compounds

  • Ethylene carbonate
  • Propylene carbonate
  • Dimethyl carbonate

Vinylene carbonate’s ability to form a stable SEI and its reactivity as a monomer make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYTZRYEBVHVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H2O3
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Related CAS

25747-73-3
Record name Poly(vinylene carbonate)
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DSSTOX Substance ID

DTXSID1074888
Record name 1,3-Dioxol-2-one
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Molecular Weight

86.05 g/mol
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Physical Description

Liquid; Other Solid
Record name 1,3-Dioxol-2-one
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CAS No.

872-36-6
Record name Vinylene carbonate
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Record name VINYLENE CARBONATE
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Synthesis routes and methods

Procedure details

Monochloroethylene carbonate was prepared in the same manner as in (2) above. The prepared monochloroethylene carbonate (494 g) was dissolved in dibutyl carbonate (500 mL), and placed in a reaction vessel (2-liter volume). To the reaction vessel was dropwise added triethylamine (440 g) at 50° C. for 6 hours, for performing a reaction. The mixture was stirred further for 14 hours. The reaction mixture was cooled to room temperature, and triethylamine hydrochloride was filtered off and washed sufficiently with dibutyl carbonate. The filtrate (2,100 g) was placed at 30 mmHg to distill excessive triethylamine off, and then to collect 390 g of a vinylene carbonate distillate. The vinylene carbonate distillate was treated with silica gel and then subjected to fractional distillation at 30 mmHg to obtain 195 g of vinylene carbonate (b.p.: 73° C.) containing an extremely small amount of contaminant. The obtained vinylene carbonate was named “High purity vinylene carbonate”.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: Vinylene carbonate enhances lithium-ion battery performance by forming a stable solid electrolyte interface (SEI) layer on the graphite anode. [, , ] This layer acts as a protective barrier, preventing further electrolyte decomposition and improving cycling efficiency by hindering side reactions. [, ]

A: At elevated temperatures, this compound forms a thermally stable layer on the cathode surface, particularly in batteries with high nickel content cathode materials. [] This layer, comprising polymeric species formed through reactions with ethylene carbonate, contributes to superior electrochemical and thermal behavior at higher temperatures. []

A: The molecular formula of this compound is C3H2O3, and its molecular weight is 86.05 g/mol. []

A: Yes, various spectroscopic techniques are employed to characterize this compound and its derivatives. These include Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). [, , , ]

A: this compound improves electrolyte stability by scavenging water impurities, a critical factor in preserving the long-term performance of lithium-ion batteries. [] Its higher reactivity with water, especially in the presence of hydroxides, helps maintain the stability of the electrolyte solvent and salt. []

A: Yes, this compound positively affects antimony electrodes by increasing electrolyte stability and preventing the formation of a thick lithium fluoride (LiF) layer. [] This thinner layer allows for better contact between lithium and antimony, improving the reversibility of the electrochemical reaction and enhancing capacity retention during cycling. []

A: this compound acts as a versatile synthon in various transition metal-catalyzed C-H bond activation/cyclization reactions. [] It can serve as a surrogate for acetylene, ethynol, acetylation reagents, and other reactants. [, , , ] For instance, it enables the synthesis of fused dihydroisoquinoline frameworks through rhodium(III)-catalyzed annulation reactions. []

A: In reactions with amidines, this compound participates in a rhodium-catalyzed annulation process to produce 4-methylquinazolines. [] Interestingly, it functions as an acetylation reagent rather than an ethyne surrogate in this specific reaction. []

A: Density functional theory (DFT) calculations have been instrumental in elucidating the reductive decomposition mechanisms of this compound and ethylene carbonate in lithium-ion batteries. [] These calculations, incorporating solvent and salt effects, provide insights into the formation of SEI layer components and the superior performance of electrolytes containing this compound. []

A: DFT studies have been utilized to explore the mechanism of base-driven isomerization of exo-vinylene carbonates to endo-vinylene carbonates. [] These calculations address the complexities associated with charge separation steps, providing a deeper understanding of the reaction pathway. []

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